3-(1-Aminoethyl)pyridin-2-ol hydrochloride
CAS No.: 2411219-35-5
Cat. No.: VC6063887
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2411219-35-5 |
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Molecular Formula | C7H11ClN2O |
Molecular Weight | 174.63 |
IUPAC Name | 3-(1-aminoethyl)-1H-pyridin-2-one;hydrochloride |
Standard InChI | InChI=1S/C7H10N2O.ClH/c1-5(8)6-3-2-4-9-7(6)10;/h2-5H,8H2,1H3,(H,9,10);1H |
Standard InChI Key | JANFAROJEDNQSA-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CNC1=O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
3-(1-Aminoethyl)pyridin-2-ol hydrochloride belongs to the pyridine derivatives class, with the molecular formula C₇H₁₁ClN₂O. Its IUPAC name derives from the pyridine backbone substituted with a hydroxyl group at position 2 and a 1-aminoethyl group at position 3, neutralized by hydrochloric acid to form the hydrochloride salt. The compound’s structural analogs, such as 3-aminopyridin-2-ol (CAS 33630-99-8), share a similar pyridinone framework but lack the ethylamine side chain .
Physicochemical Properties
While direct measurements for 3-(1-aminoethyl)pyridin-2-ol hydrochloride are unavailable, extrapolations from related compounds provide estimates:
The hydrochloride salt form enhances aqueous solubility compared to the free base, a property critical for pharmaceutical formulations .
Synthetic Routes and Optimization
Key Synthetic Pathways
The synthesis of 3-(1-aminoethyl)pyridin-2-ol hydrochloride likely involves functionalization of a pyridin-2-ol precursor. A plausible route, adapted from Oklobdzija et al. (1983), involves:
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Alkylation of 3-Aminopyridin-2-ol: Reaction with chloroethylamine in the presence of a base to introduce the aminoethyl group .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Example Reaction Scheme:
Pharmacological and Industrial Applications
Role in Coordination Chemistry
The compound’s hydroxyl and amine groups enable chelation of metal ions, a property exploited in catalysis and materials science. Similar structures form complexes with transition metals like Cu(II) and Fe(III), useful in oxidative catalysis .
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